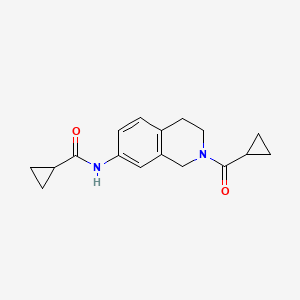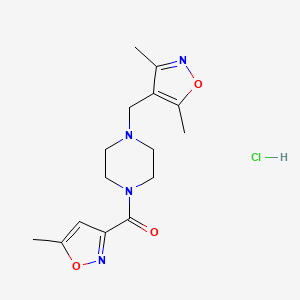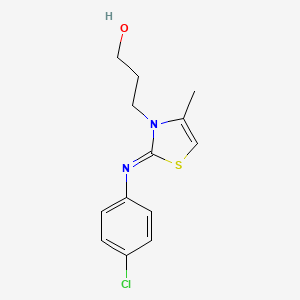
(Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis. The yield and purity of the product are also typically reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions for each reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, reactivity, and stereochemistry, are also analyzed.科学研究应用
Electrochemiluminescence and Coordination Polymers
Research has demonstrated the synthesis and characterization of coordination polymers that exhibit highly intense electrochemiluminescence (ECL) and high thermal stability, highlighting their potential in creating efficient luminescent materials. For instance, Zhang et al. (2017) synthesized four coordination polymers with different metal centers and investigated their structural characteristics and electrochemical luminescence properties, revealing their promising applications in luminescent materials and devices (Zhang et al., 2017).
Antifungal Activity
The antifungal activities of various compounds have been evaluated, with some showing promising results against Candida strains. Lima-Neto et al. (2012) synthesized a series of 1,2,3-triazole derivatives and assessed their in vitro antifungal activity, identifying compounds with significant antifungal profiles, which could be further modified to enhance their drug candidacy (Lima-Neto et al., 2012).
Structural Characterization and Synthesis
Several studies have focused on the structural characterization and synthesis of compounds with potential biological and chemical applications. For example, the synthesis and characterization of novel Schiff bases and their metal complexes have been explored, with findings indicating their potential in various biological activities and as candidates for drug development (Rauf et al., 2017).
安全和危害
This involves studying the compound’s toxicity, flammability, and environmental impact. Appropriate safety measures for handling and disposing of the compound are also detailed.
未来方向
This involves discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For “(Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol”, you may need to consult scientific literature or databases for more specific information. If you have access to a university or institutional library, they may be able to help you find more resources. You could also consider reaching out to researchers in the field for more information.
属性
IUPAC Name |
3-[2-(4-chlorophenyl)imino-4-methyl-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c1-10-9-18-13(16(10)7-2-8-17)15-12-5-3-11(14)4-6-12/h3-6,9,17H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHNLMDPZCTDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC=C(C=C2)Cl)N1CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-((4-chlorophenyl)imino)-4-methylthiazol-3(2H)-yl)propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

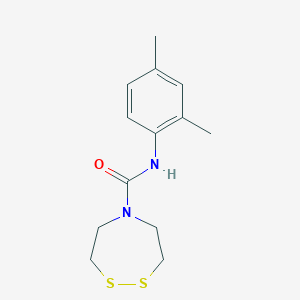
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)
![2-iodo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2959629.png)
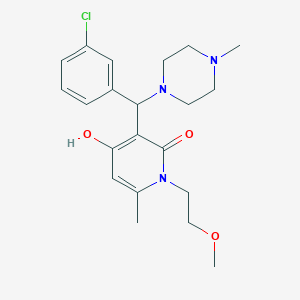
![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2959634.png)
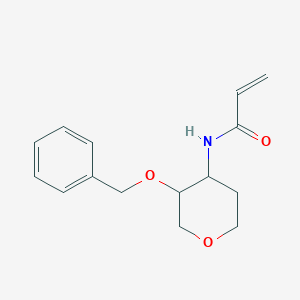
![5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2959638.png)
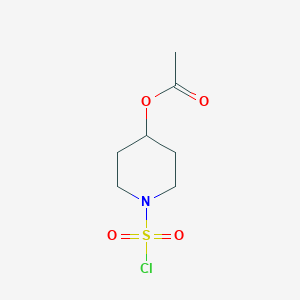
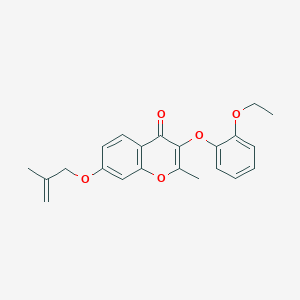
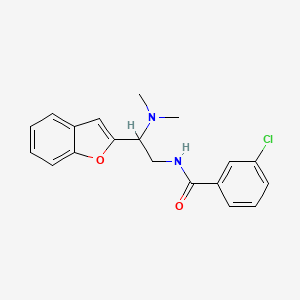
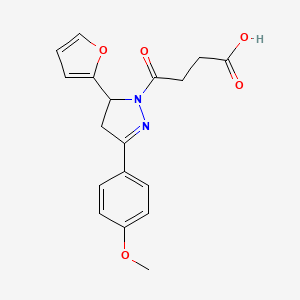
![2-(4-ethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
